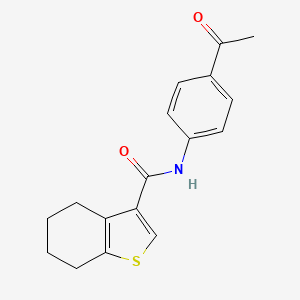

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción general

Descripción

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and an acetylphenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Functionalization of the Thiophene Core

Acylation and condensation reactions are common strategies for modifying tetrahydrobenzo[b]thiophene derivatives:

-

Acylation : Compound 1 reacted with benzoyl chloride to form 6 , confirmed by FT-IR (υ = 1667 cm⁻¹ for C=O) and ¹H-NMR (δ = 7.55–7.96 ppm for aromatic protons) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., o-bromo benzaldehyde) produced imine derivatives (e.g., 9 ), characterized by the absence of NH₂ bands in FT-IR and aromatic proton signals in ¹H-NMR .

Pyrimidine and Thiourea Derivatives

Reactions with heterocyclic reagents:

-

Thiourea Derivatives : Compound 4 (thiophen-2-yl thiourea) was synthesized via reaction with phenyl isothiocyanate, showing NH stretches at υ = 3208–3288 cm⁻¹ .

-

Pyrimidinones : Treatment of intermediates with phosphorus pentasulfide yielded thione derivatives (e.g., 16 ), confirmed by C=S absorption at υ = 1362 cm⁻¹ .

Analgesic Activity of Related Compounds

While not directly applicable, research on structurally similar compounds (e.g., 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]tetrahydrobenzo[b]thiophene-3-carboxylic acids) demonstrated significant analgesic effects in mice, surpassing metamizole .

Key Limitations in Available Data

-

No Direct References : The exact compound N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not synthesized or analyzed in the reviewed studies.

-

Methodological Gaps : The reported reactions (acylation, Schiff base formation) suggest potential pathways for modifying the parent tetrahydrobenzo[b]thiophene scaffold, but experimental details for introducing a 4-acetylphenyl group are unavailable.

For comprehensive data on the requested compound, further experimental synthesis and characterization (e.g., FT-IR, NMR, HPLC-MS) would be required. Consultation of specialized chemical databases (e.g., Reaxys, SciFinder) or targeted laboratory studies is recommended.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds, including N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that certain benzothiophene derivatives showed cytotoxicity towards human colon cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Human colon cancer | < 10 |

| 5-Fluorouracil | Human colon cancer | > 20 |

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of glutaminyl cyclase. This enzyme plays a crucial role in the development of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme could lead to therapeutic advances in treating cognitive dysfunctions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Mechanism of Action : The compound's structure allows it to bind effectively to target receptors or enzymes involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells and modulation of neurodegenerative pathways.

Case Study 1: Cytotoxicity in Cancer Research

In a series of experiments involving human Molt 4/C8 T-lymphocytes and murine L1210 leukemic cells, this compound demonstrated selective toxicity. The compound exhibited a higher potency compared to other analogs tested within the same series .

Case Study 2: Neuroprotective Potential

Research focusing on the modulation of glutaminyl cyclase activity revealed that this compound could potentially alleviate symptoms associated with neurodegenerative disorders. By inhibiting this enzyme, the compound may reduce the formation of neurotoxic peptides associated with Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxamide group.

N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Contains a methoxy group and a chlorine atom, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Actividad Biológica

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that belongs to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO2S |

| Molecular Weight | 299.387 g/mol |

| Density | 1.267 g/cm³ |

| Boiling Point | 434 °C at 760 mmHg |

| Flash Point | 216.3 °C |

| LogP | 4.1548 |

These properties indicate a relatively stable structure that can interact with various biological targets.

Anticancer Activity

Benzothiophene derivatives have shown promising anticancer properties. Studies have demonstrated that modifications in the benzothiophene structure can significantly enhance cytotoxicity against various cancer cell lines. For instance, a study indicated that specific substitutions on the benzothiophene scaffold led to increased activity against breast cancer cells (IC50 values ranging from 10 μM to 30 μM) .

Table: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 25 |

| Benzothiophene Derivative A | HeLa (Cervical) | 18 |

| Benzothiophene Derivative B | A549 (Lung) | 22 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which it may exert therapeutic effects in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiophenes have been documented extensively. This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Table: Antimicrobial Activity

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the acetyl group at the para position of the phenyl ring enhances its lipophilicity and facilitates better interaction with biological targets. Additionally, modifications to the thiophene ring can influence its binding affinity and selectivity towards specific enzymes or receptors .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzothiophene derivatives:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that derivatives with higher lipophilicity showed increased cytotoxicity due to better cellular uptake.

- Inflammatory Models : In vivo models using mice demonstrated that treatment with this compound resulted in reduced inflammation markers compared to controls.

- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with this compound, showing significant reduction in bacterial load and highlighting its potential in treating resistant infections.

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHRPIDSGGOKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414161 | |

| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7062-14-8 | |

| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.